2-Pyrrolidinone, 5-(acetyloxy)-1-(1-propyl-2,3-butadienyl)-
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Overview
Description
2-Pyrrolidinone, 5-(acetyloxy)-1-(1-propyl-2,3-butadienyl)- is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring. This particular compound is notable for its unique structural features, including an acetyloxy group and a propyl-butadienyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 5-(acetyloxy)-1-(1-propyl-2,3-butadienyl)- typically involves multi-step organic reactions. One common method might include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acetyloxy Group: This step can be carried out using acetylation reactions, where an acetyl group is introduced to the molecule.
Attachment of the Propyl-Butadienyl Side Chain: This can be done through alkylation reactions, where the side chain is added to the pyrrolidinone core.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: Conversely, it can also undergo reduction reactions, gaining electrons and decreasing its oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with effects on cellular processes.
Medicine: As a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These might include enzymes, receptors, or other proteins. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: The parent compound without the acetyloxy and propyl-butadienyl groups.
N-Acetylpyrrolidinone: A similar compound with an acetyl group attached to the nitrogen atom.
Butadienyl Pyrrolidinones: Compounds with similar butadienyl side chains.
Uniqueness
What sets 2-Pyrrolidinone, 5-(acetyloxy)-1-(1-propyl-2,3-butadienyl)- apart is its specific combination of functional groups and side chains, which may confer unique chemical and biological properties.
Properties
CAS No. |
792950-39-1 |
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Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
InChI |
InChI=1S/C13H19NO3/c1-4-6-11(7-5-2)14-12(16)8-9-13(14)17-10(3)15/h6,11,13H,1,5,7-9H2,2-3H3 |
InChI Key |
HDLSEGZRMMJAML-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=C=C)N1C(CCC1=O)OC(=O)C |
Origin of Product |
United States |
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